molecular formula C12H15N3O B7936852 (Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone

Cat. No. B7936852
M. Wt: 217.27 g/mol
InChI Key: OBNXTCCIBTVPPH-UHFFFAOYSA-N
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Description

(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pyrrole and pyridine rings, including their hydrogenated derivatives, are fundamental life-sustaining aza heterocycles with a broad spectrum of biological activity and practical applications, sparking interest in chemistry, biology, pharmacology, materials science, and more. The combination of pyrrole and pyridine rings in a single molecule could enhance their intrinsic properties and lead to new ones (Nedolya et al., 2015).

  • Hexahydropyrimidines, including derivatives involving pyridine, are found in natural products and pharmaceutical agents with various pharmacological activities. They're used in anti-inflammatory, analgesic, antibacterial, and antiviral agents, and as polymers stabilizers. They also form good polydentate nitrogen donor complexes, coordinating transition metal ions in various modes (Abu-Obaid et al., 2014).

  • Pyrrole-pyridine methanone derivatives have been synthesized and found to exhibit significant antimicrobial activity. Some compounds, especially those containing a methoxy group, showed high antimicrobial activity comparable to standard drugs (Kumar et al., 2012).

  • In the field of organic chemistry, the reduction of acylpyrroles has been studied for the synthesis of various ring systems, such as the Pyrrolo[1,2-b]cinnolin-10-one ring system, demonstrating the diverse potential of pyrrole-based compounds in synthetic chemistry (Kimbaris & Varvounis, 2000).

  • Nicotinic acid hydrazide derivatives, including those with a pyrrole-pyridine structure, have been synthesized and evaluated for their antimicrobial and antimycobacterial activities, revealing their potential in pharmacological applications (R.V.Sidhaye et al., 2011).

properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12(9-2-1-3-13-4-9)15-7-10-5-14-6-11(10)8-15/h1-4,10-11,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNXTCCIBTVPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone
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(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone
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(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone
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(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone
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(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone
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(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-3-yl)methanone

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